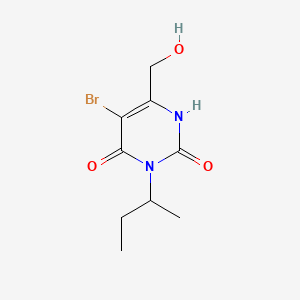

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)-

Description

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- (CAS: Not explicitly provided; isomers mentioned in ) is a brominated uracil derivative with structural modifications at positions 3, 5, and 4. Bromacil is synthesized via condensation, cyclization, and bromination of 2-bromobutane and urea, achieving a 60% yield . Alternative methods employ polyethylene glycol-400 as a phase-transfer catalyst, reducing reaction time and enhancing environmental compatibility .

Key properties of Bromacil include:

Bromacil is primarily used as a herbicide, targeting non-crop areas and citrus groves due to its inhibition of photosynthesis .

Properties

CAS No. |

22663-43-0 |

|---|---|

Molecular Formula |

C9H13BrN2O3 |

Molecular Weight |

277.11 g/mol |

IUPAC Name |

5-bromo-3-butan-2-yl-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O3/c1-3-5(2)12-8(14)7(10)6(4-13)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15) |

InChI Key |

RHFWNFBTUQYTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=O)C(=C(NC1=O)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

Bromination: Starting with a pyrimidine-2,4-dione, a bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the uracil core:

-

Mechanistic Insight : Bromine’s electrophilicity at position 5 allows attack by nucleophiles (e.g., CN⁻ or OH⁻), facilitated by polar solvents like ethanol .

Hydroxymethyl Group Reactions

The hydroxymethyl group (-CH₂OH) at position 6 participates in oxidation and esterification:

-

Key Finding : Oxidation to the carboxylic acid enhances herbicidal activity, as shown in comparative bioassays .

Cyclization and Ring Formation

The uracil ring serves as a scaffold for synthesizing fused heterocycles:

-

Optimization : Phase-transfer catalysts (e.g., PEG-400) improve reaction efficiency by enabling homogeneous conditions .

Bromination and Halogenation

Bromination is a key step in the compound’s synthesis:

Metabolic and Degradation Pathways

In biological systems, the compound undergoes enzymatic transformations:

Scientific Research Applications

5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(sec-butyl)-6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues of Bromacil and Related Uracil Derivatives

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: The sec-butyl group at position 3 in Bromacil enhances lipophilicity, improving soil persistence and herbicidal activity compared to smaller substituents (e.g., methyl in 5-bromo-6-methyluracil) . The hydroxymethyl group in the target compound (vs. methyl in Bromacil) may alter solubility and metabolic pathways, though direct data are lacking.

Synthetic Efficiency: Bromacil synthesis achieves 60% yield using conventional methods , while phase-transfer catalysis (polyethylene glycol-400) reduces reaction time and improves atom economy .

Toxicity and Safety :

- Bromacil exhibits moderate toxicity (oral LD₅₀ in rats: ~5,200 mg/kg) , whereas 5-bromo-6-methyluracil is more reactive in biological systems due to its simpler structure .

Antioxidant and Pharmacological Comparisons

highlights the role of uracil nucleobases in antioxidant activity. For example:

- 2'-Keto and 4'-Keto uracil derivatives show antioxidant properties at 100 μM concentrations, with uracil-based compounds outperforming thymine analogs due to smaller steric hindrance .

- Hydroxymethyl substitution (as in the target compound) may enhance radical scavenging compared to methyl or phenyl groups, though this requires experimental validation.

Salt Derivatives and Solubility

lists Bromacil salts (e.g., dimethylamine, sodium salts), which improve water solubility for formulation in herbicides. These derivatives retain herbicidal activity while enabling easier application .

Biological Activity

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- (commonly known as Bromacil), is a derivative of uracil, a pyrimidine nucleobase essential for RNA synthesis. The compound features a bromine atom at the 5-position, a sec-butyl group at the 3-position, and a hydroxymethyl group at the 6-position of the uracil ring. Its chemical formula is and it has been studied for its diverse biological activities, including potential herbicidal effects and impacts on cellular processes.

Chemical Structure

The structural characteristics of Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- can be summarized as follows:

| Component | Description |

|---|---|

| Bromine Atom | Located at the 5-position |

| Sec-butyl Group | Attached at the 3-position |

| Hydroxymethyl Group | Present at the 6-position |

| Molecular Formula |

Research indicates that Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- interacts with various biological systems. It has been shown to bind to DNA and RNA structures, potentially leading to mutagenic effects. The compound's major metabolite has significant implications in pharmacology and toxicology, particularly affecting DNA synthesis and repair mechanisms. This interaction is crucial in studies related to mutagenesis and carcinogenesis .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer properties. Studies suggest that it may exhibit inhibitory effects on certain cancer cell lines, similar to other uracil derivatives like 5-Fluorouracil, which is widely used in cancer chemotherapy .

Herbicidal Activity

Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- has been primarily studied for its potential as an herbicide. Its unique structural features contribute to its effectiveness in inhibiting plant growth by interfering with nucleic acid metabolism in target species .

Study on DNA Interaction

A study examining the interaction of Uracil, 5-bromo-3-sec-butyl-6-(hydroxymethyl)- with DNA showed that it could induce mutations in bacterial models. The compound was found to cause base substitutions during DNA replication, leading to increased mutagenesis rates .

Toxicological Assessment

A toxicological assessment revealed that the compound's metabolites could accumulate in biological systems, raising concerns about its long-term effects on human health and the environment. The major metabolite identified was 5-bromo-6-hydroxymethyl-3-sec-butyluracil, which demonstrated significant toxicity in animal models .

Comparative Analysis with Similar Compounds

To understand its biological activity better, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Bromacil (5-Bromo-3-sec-butyluracil) | Similar bromination and butyl substitution | Herbicidal activity |

| 5-Bromouracil | Brominated uracil derivative | Known mutagen; affects DNA replication |

| 5-Fluorouracil | Fluorinated analog of uracil | Widely used in cancer chemotherapy |

These comparisons highlight how modifications in structure can significantly influence biological activity and applications across different fields.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and synthetic routes for 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil?

- Answer : The compound is a brominated uracil derivative with the formula C₉H₁₃BrN₂O₂ (CAS 314-40-9) . A potential synthetic route involves functionalizing 6-methyluracil via bromination at the 5-position, followed by introducing the sec-butyl and hydroxymethyl groups through nucleophilic substitution or alkylation reactions. For example, 6-chloromethyluracil derivatives (e.g., 4-chloromethyluracil) undergo substitution reactions with amines, phenols, or alcohols under mild conditions . Similar methodologies could be adapted for hydroxymethyl group incorporation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : According to safety data sheets (SDS), the compound may cause skin and eye irritation (GHS07 classification). Recommended precautions include wearing gloves/eye protection, working in a well-ventilated area, and storing in tightly closed containers . Contaminated clothing should be removed and washed before reuse .

Advanced Research Questions

Q. How do pH and buffer conditions influence the interaction of 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil with DNA?

- Answer : Studies on halogenated uracils (e.g., 5-bromouracil) suggest that binding to DNA is pH-dependent. For example, incubation buffers with 20 mM HEPES at pH 7.5–8.0 and 200 mM NaCl were used to evaluate halogenated uracil incorporation into oligonucleotides . The hydroxymethyl group may alter hydrogen-bonding patterns or steric interactions, necessitating pH optimization to stabilize binding. Comparative studies using circular dichroism (CD) or isothermal titration calorimetry (ITC) under varying pH conditions are recommended .

Q. What analytical techniques are suitable for detecting this compound and its transformation products (TPs)?

- Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-Orbitrap) is effective for identifying TPs. For instance, Bromacil (a related compound) and its TPs (e.g., Bromacil_TP1–TP4) were analyzed using specific chromatographic gradients and mass parameters . Method development should focus on resolving isomers, as noted in LC-Orbitrap data for uracil derivatives .

Q. How can discrepancies in thermodynamic data for acid-base equilibria of substituted uracils be resolved?

- Answer : Reproducibility issues in dissociation constants (pKa) and thermodynamic parameters (∆G°, ∆H) for 5,6-substituted uracils arise from inconsistent experimental setups . To address this, validate measurements using multiple techniques (e.g., potentiometry, spectrophotometry) and control ionic strength/temperature rigorously. Collaborative inter-laboratory studies are critical for establishing standardized protocols .

Q. Can this compound serve as a biomarker for oxidative stress in toxicological studies?

- Answer : Antibodies to hydroxymethyl uracil, an oxidized DNA base, were elevated in nickel-exposed workers, correlating with oxidative stress . While 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil has not been directly tested, its hydroxymethyl group could mimic oxidized DNA bases. ELISA or immunofluorescence assays using specific antibodies (e.g., anti-hydroxymethyl uracil) could validate its biomarker potential .

Q. What computational methods predict the reactivity and stability of hydroxymethyl-substituted uracils?

- Answer : Density functional theory (DFT) calculations can model electronic effects of substituents on uracil’s reactivity. For example, AI-driven platforms like COMSOL Multiphysics enable simulations of reaction kinetics or stability under varying conditions (e.g., pH, temperature) . Parametrize models using experimental data (e.g., pKa ) to improve predictive accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.